molecular formula C10H11F3O2 B8460575 2,4-Dimethoxy-1-(2,2,2-trifluoroethyl)benzene

2,4-Dimethoxy-1-(2,2,2-trifluoroethyl)benzene

Cat. No. B8460575
M. Wt: 220.19 g/mol
InChI Key: FUQDLYKEMOETGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06506775B1

Procedure details

This compound was prepared from Compound 83 in the same manner of Compound 45.
Name
Compound 83
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[CH:11](Br)[C:12]([F:15])([F:14])[F:13].COC1C=CC(CC(F)(F)F)=CC=1>>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[CH:6]=[CH:5][C:4]=1[CH2:11][C:12]([F:13])([F:15])[F:14]

Inputs

Step One
Name
Compound 83
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC(=C1)OC)C(C(F)(F)F)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC(=C1)OC)CC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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